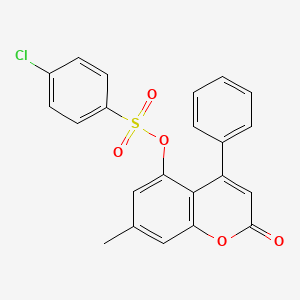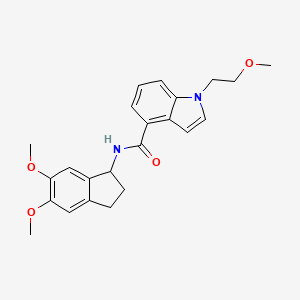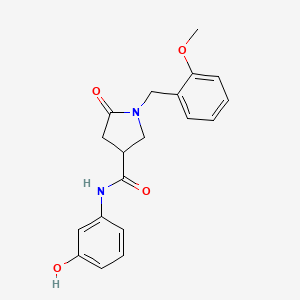![molecular formula C18H20N4O4S B11009859 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11009859.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a dioxoisoindole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions.
Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Formation of the Isoindole Moiety: The isoindole structure is formed through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Final Coupling Reaction: The thiadiazole and isoindole intermediates are coupled under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. The presence of the thiadiazole ring, in particular, is of interest due to its known bioactivity in other compounds.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could participate in hydrogen bonding or π-π interactions, while the isoindole moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide
- N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Uniqueness
What sets N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both the thiadiazole and isoindole moieties in a single molecule is relatively rare and offers a distinct set of properties for exploration in various scientific fields.
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-10(2)6-7-22-16(24)12-5-4-11(8-13(12)17(22)25)15(23)19-18-21-20-14(27-18)9-26-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,21,23) |
InChI Key |
QDLQOWLHEKPIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B11009776.png)
![trans-4-[({[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11009782.png)
![Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11009786.png)

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11009797.png)
![methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11009804.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11009812.png)
![N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11009815.png)
![2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11009830.png)
![2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11009835.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11009840.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide](/img/structure/B11009842.png)


